molecular formula C17H20BrNO B5833986 (5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine

(5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine

Cat. No. B5833986
M. Wt: 334.2 g/mol
InChI Key: FEPWEMIHTXSWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine, also known as BAM-2PEA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications.

Mechanism of Action

(5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine binds to the dopamine transporter and inhibits its reuptake function. This leads to an increase in extracellular dopamine levels, which can have various effects on the brain and body. The exact mechanism of action of (5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
(5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine has been shown to increase dopamine levels in the brain, which can have various effects on behavior and physiology. It has been shown to increase locomotor activity in animal models, as well as produce rewarding effects similar to those seen with other drugs of abuse. It has also been investigated for its potential use in treating depression and anxiety, as it has been shown to have antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine in lab experiments is its selectivity for the dopamine transporter, which can allow for more specific and targeted studies of dopamine function. However, one limitation is its potential for abuse and addiction, which can make it difficult to use in certain studies. Additionally, further research is needed to fully understand the effects of (5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine on the brain and body, as well as its potential for therapeutic use.

Future Directions

Future research on (5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine could focus on its potential use in treating various neurological and psychiatric disorders, such as addiction, depression, and anxiety. Additionally, further studies could investigate its effects on other monoamine transporters, such as the serotonin and norepinephrine transporters. The development of more selective and potent (5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine analogs could also be explored, as well as the use of (5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine in combination with other drugs for potential therapeutic benefits.

Synthesis Methods

The synthesis of (5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine involves the reaction of 5-bromo-2-methoxybenzaldehyde with methylamine, followed by the reaction of the resulting product with 2-phenylethylamine. The final product is obtained through purification and isolation techniques. The purity and yield of the product can be determined through techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

(5-bromo-2-methoxybenzyl)methyl(2-phenylethyl)amine has been investigated for its potential use in studying the function of monoamine transporters, such as the dopamine transporter. It has been shown to selectively inhibit the reuptake of dopamine, which can lead to increased levels of dopamine in the brain. This can be useful in studying the role of dopamine in various physiological and pathological conditions, such as addiction and Parkinson's disease.

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-19(11-10-14-6-4-3-5-7-14)13-15-12-16(18)8-9-17(15)20-2/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPWEMIHTXSWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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